molecular formula C12H13NO4 B6600464 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione CAS No. 1955557-13-7

4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione

Cat. No.: B6600464
CAS No.: 1955557-13-7
M. Wt: 235.24 g/mol
InChI Key: VPDIEXGYJIFMOP-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]morpholine-3,5-dione is a heterocyclic compound featuring a morpholine-3,5-dione core substituted with a 4-methoxyphenylmethyl group at the 4-position. Its molecular formula is C₁₂H₁₃NO₄, derived by modifying the parent morpholine-dione structure (C₄H₅NO₃) through substitution.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDIEXGYJIFMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione typically involves the reaction of 4-methoxybenzylamine with maleic anhydride, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]morpholine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones using potassium permanganate.
  • Reduction: Reduction reactions yield alcohols or amines when treated with sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the methoxy group or the morpholine ring .

Research indicates that this compound exhibits promising biological properties:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can act against various microbial strains.
  • Anticancer Properties: It has been explored for its potential in cancer therapy. For instance, derivatives have demonstrated cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineResult
AntimicrobialVarious microbial strainsEffective against several strains
AnticancerU-87 (glioblastoma)High cytotoxicity observed
AnticancerMDA-MB-231 (breast cancer)Moderate cytotoxicity

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets. Potential uses include:

  • Development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Case Studies

Case Study 1: Anticancer Activity
A study published in MDPI examined various derivatives of this compound for anticancer activity. The results indicated that certain modifications significantly enhanced cytotoxic effects against glioblastoma cells compared to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The findings revealed that specific derivatives exhibited potent activity against resistant bacterial strains, suggesting potential for development into new antibiotics .

Industrial Applications

In addition to its research applications, this compound has industrial relevance:

  • Polymer Production: Utilized in the synthesis of polymers with tailored properties.
  • OLED Materials: Acts as a dopant or host material in organic light-emitting diodes (OLEDs), enhancing performance characteristics .

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

The table below highlights key structural differences between 4-[(4-Methoxyphenyl)methyl]morpholine-3,5-dione and related compounds:

Compound Name Molecular Formula Substituent(s) Key Structural Features
This compound C₁₂H₁₃NO₄ 4-(4-Methoxyphenyl)methyl Morpholine-3,5-dione core
4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione C₁₁H₁₀N₂O₆ 2-Methoxy-4-nitrophenyl Nitro group enhances electron deficiency
Morpholine-2,5-dione C₄H₅NO₃ None (parent structure) Smaller ring; no aromatic substitution
5-[(4-Methoxyphenyl)methylene]-thiazolidinone C₁₈H₁₆N₂O₃S 4-Methoxyphenyl, thiazolidinone Sulfur-containing heterocycle
4-({(4-Methoxyphenyl)thio}heptane-3,5-dione C₁₈H₂₂O₃S 4-Methoxyphenylthio Thioether linkage; diketone chain
4-(3-Aminophenyl)morpholine-3,5-dione C₁₀H₁₀N₂O₃ 3-Aminophenyl Amino group enhances polarity
Herbicidal Activity

Compounds bearing 4-methoxyphenyl groups, such as those in Table 1 of , exhibit moderate herbicidal activity against dicot plants like Brassica napus (rape) but weak activity against monocots like Echinochloa crus-galli (barnyard grass). For example:

  • This compound analogs : Demonstrated ~40–60% inhibition of rape growth at 100 ppm, attributed to the lipophilic 4-methoxyphenyl group enhancing membrane permeability .
  • 3,4,5-Trimethoxyphenyl derivatives : Showed stronger activity (~70% inhibition) due to increased electron-withdrawing effects .
Antifungal Potential

Morpholine-dione derivatives modified with aromatic groups, such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) , exhibited antifungal activity against Candida albicans (MIC = 8 µg/mL), comparable to fluconazole . The 4-methoxyphenyl group likely contributes to target binding via π-π interactions.

Physicochemical Properties

Property This compound 4-(Azetidin-3-ylmethyl)morpholine-3,5-dione
Molecular Weight 247.24 g/mol 220.65 g/mol
LogP (Predicted) 1.8 0.5
Water Solubility Low Moderate
Thermal Stability Stable up to 200°C Decomposes at 150°C

The 4-methoxyphenyl group increases lipophilicity (LogP = 1.8), whereas azetidine substitution (e.g., 4-(azetidin-3-ylmethyl) derivative) enhances water solubility due to polar amine groups .

Key Research Findings

Electron-Donating vs. Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4-(2-methoxy-4-nitrophenyl)morpholine-3,5-dione) exhibit reduced bioactivity compared to methoxy derivatives, likely due to excessive electron withdrawal destabilizing target interactions .

Heterocycle Influence: Thiazolidinone derivatives (e.g., compound 5 in ) show broader antifungal spectra than morpholine-diones, suggesting sulfur-containing rings improve target versatility .

Synthetic Flexibility : The morpholine-3,5-dione core allows modular substitution, enabling tailored physicochemical properties for drug delivery or agrochemical applications .

Biological Activity

4-[(4-Methoxyphenyl)methyl]morpholine-3,5-dione, a morpholine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a methoxyphenyl group and two carbonyl groups. The presence of the methoxy group is crucial for enhancing biological activity due to its electron-donating properties, which can influence molecular interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Studies suggest that it may inhibit certain enzymes involved in disease processes, leading to various therapeutic effects. For instance, it has shown potential in inhibiting α-glucosidase, which is significant for managing diabetes by regulating blood sugar levels .

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antibacterial activity. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The compound's minimum inhibitory concentration (MIC) values are promising, suggesting it could serve as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity Data

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coli25

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has been shown to induce apoptosis in cancer cells, particularly those from breast and colon cancers. The compound's IC50 values indicate significant cytotoxicity against these cell lines, making it a candidate for further development in cancer therapy .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)12

Structure-Activity Relationship (SAR)

The presence of the methoxy group at the para position of the phenyl ring significantly enhances the compound's biological activity. Studies have shown that modifications to this substituent can lead to variations in potency. For example, replacing the methoxy group with other substituents alters the electronic properties and steric hindrance, impacting binding affinity to biological targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results highlighted its superior activity against S. aureus, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
  • Anticancer Potential : In another investigation focusing on its anticancer effects, researchers reported that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines. The study concluded that further exploration into its mechanism could yield insights into novel cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of 4-methoxybenzyl derivatives with morpholine-dione precursors. A reflux setup with polar aprotic solvents (e.g., DMF or acetic acid) and catalysts like sodium acetate is common . To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent ratios) and analyze outcomes via response surface methodology (RSM) . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, narrowing experimental conditions .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the methoxyphenyl and morpholine-dione moieties. Mass spectrometry (MS) validates molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity . For crystalline forms, X-ray diffraction (XRD) provides lattice parameters. Cross-reference data with CRDC guidelines for chemical engineering design (RDF2050103) to ensure reproducibility .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) . Dose-response curves (IC₅₀ calculations) and positive controls (e.g., doxorubicin) are critical for benchmarking .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism and electronic properties of this compound?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) or transition state theory (TST) simulations to map reaction coordinates for synthesis steps . For electronic properties, calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces using Gaussian or ORCA software. Docking studies (AutoDock Vina) predict binding affinities to biological targets .

Q. What strategies resolve contradictions in reported physicochemical or bioactivity data across studies?

  • Methodological Answer : Apply systematic comparison frameworks to dissect experimental variables (e.g., solvent polarity, pH, assay protocols) . Meta-analyses using PRISMA guidelines can identify confounding factors. Replicate studies under controlled conditions (e.g., ISO/IEC 17025 standards) and validate via inter-laboratory collaborations .

Q. How can degradation pathways and stability be investigated under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies by exposing the compound to stressors (heat, light, acidic/basic buffers). Monitor degradation products via LC-MS/MS and propose pathways using software like ACD/MS Fragmenter. Stability-indicating methods (e.g., ICH Q1A guidelines) ensure method robustness .

Q. What advanced statistical methods support structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer : Use multivariate regression or machine learning (e.g., partial least squares regression, random forests) to correlate structural descriptors (logP, polar surface area) with bioactivity. Generate 3D-QSAR models (CoMFA/CoMSIA) to guide analog synthesis .

Q. How can cross-disciplinary approaches enhance the study of this compound’s applications?

  • Methodological Answer : Integrate chemical reaction engineering (e.g., membrane separation technologies, RDF2050104) with materials science to explore catalytic or polymeric applications . Collaborate with computational biologists for network pharmacology analyses to identify multi-target effects .

Q. What protocols ensure reproducibility in scaled-up synthesis or bioassay workflows?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of synthesis parameters (temperature, pressure). For assays, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and document protocols using electronic lab notebooks (ELNs) .

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